Cas no 2122519-54-2 (ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)

エチル1-(3-クロロフェニル)-3-オキソシクロブタン-1-カルボキシレートは、シクロブタン骨格にカルボキシレートエステルとケトン基を有する有機化合物です。3-クロロフェニル基の導入により、分子の極性と反応性が調整されており、医薬品中間体や有機合成のビルディングブロックとしての利用が期待されます。環状構造の剛直性と官能基の多様性から、立体選択的反応や複雑な骨格構築に適しています。特に、求電子剤や求核剤との反応性に優れ、多段階合成における中間体としての有用性が高いです。

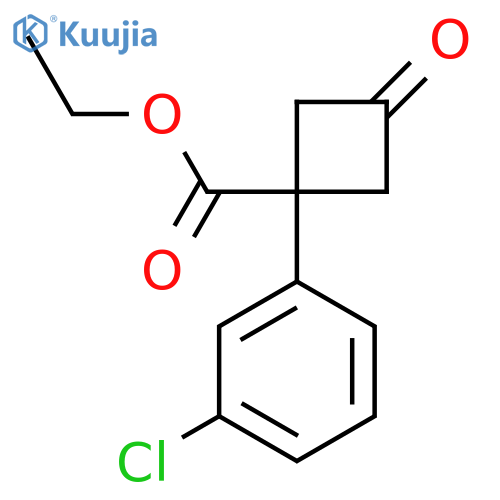

2122519-54-2 structure

商品名:ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate

- 2122519-54-2

- AKOS032953199

- EN300-1450279

-

- インチ: 1S/C13H13ClO3/c1-2-17-12(16)13(7-11(15)8-13)9-4-3-5-10(14)6-9/h3-6H,2,7-8H2,1H3

- InChIKey: NNFHUWPMIPOHGA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C1(C(=O)OCC)CC(C1)=O

計算された属性

- せいみつぶんしりょう: 252.0553220g/mol

- どういたいしつりょう: 252.0553220g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 43.4Ų

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1450279-10.0g |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 10g |

$4545.0 | 2023-06-06 | ||

| Enamine | EN300-1450279-1.0g |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 1g |

$1057.0 | 2023-06-06 | ||

| Enamine | EN300-1450279-0.05g |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 0.05g |

$888.0 | 2023-06-06 | ||

| Enamine | EN300-1450279-250mg |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 250mg |

$972.0 | 2023-09-29 | ||

| Enamine | EN300-1450279-0.5g |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 0.5g |

$1014.0 | 2023-06-06 | ||

| Enamine | EN300-1450279-100mg |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 100mg |

$930.0 | 2023-09-29 | ||

| Enamine | EN300-1450279-10000mg |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 10000mg |

$4545.0 | 2023-09-29 | ||

| Enamine | EN300-1450279-0.1g |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 0.1g |

$930.0 | 2023-06-06 | ||

| Enamine | EN300-1450279-2.5g |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 2.5g |

$2071.0 | 2023-06-06 | ||

| Enamine | EN300-1450279-2500mg |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

2122519-54-2 | 2500mg |

$2071.0 | 2023-09-29 |

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

2122519-54-2 (ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量